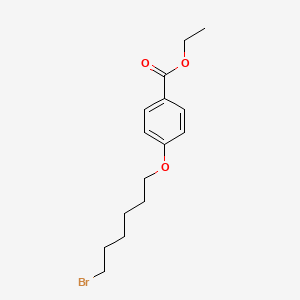

Ethyl 4-((6-bromohexyl)oxy)benzoate

Description

Properties

Molecular Formula |

C15H21BrO3 |

|---|---|

Molecular Weight |

329.23 g/mol |

IUPAC Name |

ethyl 4-(6-bromohexoxy)benzoate |

InChI |

InChI=1S/C15H21BrO3/c1-2-18-15(17)13-7-9-14(10-8-13)19-12-6-4-3-5-11-16/h7-10H,2-6,11-12H2,1H3 |

InChI Key |

QLQZHOCCTBIRPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Substrates :

-

Ethyl 4-hydroxybenzoate (starting phenolic ester)

-

1,6-Dibromohexane (alkylating agent)

-

-

Base : Potassium carbonate (K₂CO₃)

-

Catalyst : Potassium iodide (KI) (optional)

-

Solvent : Acetone, DMF, or toluene

-

Conditions : Reflux (60–80°C) for 24–48 hours

Mechanism

The hydroxyl group of ethyl 4-hydroxybenzoate acts as a nucleophile, displacing a bromide ion from 1,6-dibromohexane. K₂CO₃ deprotonates the phenol, enhancing nucleophilicity, while KI facilitates the reaction via the Finkelstein mechanism (Br⁻ → I⁻ exchange) in polar aprotic solvents.

Example Data

Optimized Protocols

Recent advancements aim to reduce reaction times and byproducts.

Phase Transfer Catalysis (PTC)

Anion exchange resins (e.g., D201) and phase transfer catalysts (e.g., tetrabutylammonium bromide) replace traditional bases, enabling milder conditions.

Example

Catalyst-Specific Methods

-

Cesium Carbonate (Cs₂CO₃) :

-

Sodium Bicarbonate (NaHCO₃) :

Alternative Alkylating Agents

While 1,6-dibromohexane is standard, other bromoalkanes are explored for spacer length variation.

Post-Reaction Workup

Key steps include:

-

Extraction : Ethyl acetate or dichloromethane in water

-

Drying : Na₂SO₄ or MgSO₄

-

Purification : Column chromatography (n-hexane/ethyl acetate) or recrystallization (hexane/ether).

Challenges and Mitigation

| Challenge | Solution | Example Source |

|---|---|---|

| Byproduct Formation | Use excess alkylating agent (1.2–2 eq) | |

| Low Reactivity | Replace K₂CO₃ with Cs₂CO₃ or PTC | |

| Prolonged Reaction | Increase temperature to 80°C |

Industrial-Scale Adaptations

Patent CN108530390B outlines a scalable method:

-

Resin Catalyst : D201FC anion exchange resin

-

PTC : Benzyltriethylammonium chloride

-

Solvent : Acetone or 2-methyltetrahydrofuran

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Time (h) | Reference |

|---|---|---|---|---|

| K₂CO₃/KI in Acetone | 72–80 | >95 | 24 | |

| Cs₂CO₃ in Toluene | 90 | >99 | 3 | |

| D201 Resin in Acetone | 96.27 | 99.08 | 4 | |

| K₂CO₃ in DMF | 65 | 90 | 36 |

Spectroscopic Validation

Key NMR data for ethyl 4-((6-bromohexyl)oxy)benzoate:

-

¹H NMR (CDCl₃) :

Applications

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromo group in ethyl 4-(6-bromohexoxy)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(6-bromohexoxy)benzoic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: Ethyl 4-(6-hydroxyhexoxy)benzoate.

Hydrolysis: 4-(6-bromohexoxy)benzoic acid and ethanol.

Scientific Research Applications

Chemistry: Ethyl 4-((6-bromohexyl)oxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.

Biology: In biological research, this compound is used to study the effects of ester-linked molecules on cellular processes. It can be modified to create probes for imaging and diagnostic purposes.

Industry: this compound is used in the production of specialty chemicals, including fragrances, flavorings, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 4-(6-bromohexoxy)benzoate depends on its application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, esterases can hydrolyze the ester bond, releasing the active benzoic acid derivative, which can interact with specific molecular targets.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)benzoate

- Substituent: 4-(dimethylamino) group.

- Molecular Weight : ~193.21 g/mol.

- Key Properties: The electron-donating dimethylamino group enhances resonance stabilization, increasing reactivity in polymerization initiation. shows it outperforms 2-(dimethylamino)ethyl methacrylate in resin curing, achieving higher degrees of conversion (72% vs. 58%) due to superior electron-donating capacity .

- Applications : Co-initiator in dental resins and photopolymerization systems.

Ethoxylated Ethyl-4-aminobenzoate

- Substituent: Ethoxylated amino group (25 ethylene oxide units).

- Molecular Weight : 1266.6 g/mol.

- Key Properties: High water solubility due to extensive ethoxylation; used in cosmetics as a UV absorber. Its synthesis involves ethylene oxide addition to ethyl-4-aminobenzoate, yielding >99% purity with <1 ppm residual ethylene oxide .

- Applications : Sunscreen formulations and emulsifiers.

Ethyl 4-nitrobenzoate Derivatives

- Substituent : 4-nitro group (e.g., Ethyl 4-nitrobenzoate).

- Molecular Weight : ~195.15 g/mol.

- Key Properties : The electron-withdrawing nitro group reduces electrophilicity at the ester carbonyl, making it less reactive in nucleophilic substitutions compared to the bromohexyl derivative. However, nitro groups facilitate reductions to amines or participation in electrophilic aromatic substitution .

- Applications : Pharmaceutical intermediates and analytical standards.

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate

- Substituent : Halogenated benzyloxy group (2-chloro-4-fluoro).

- Molecular Weight : ~308.74 g/mol.

- Unlike the bromohexyl chain, the benzyloxy group lacks alkylation capability but may confer antimicrobial properties .

- Applications : Investigated in agrochemical and medicinal chemistry.

Physicochemical Properties and Solubility

| Compound | Molecular Weight (g/mol) | Solubility Profile | LogP (Predicted) |

|---|---|---|---|

| This compound | 329.23 | Soluble in ethanol, DCM; insoluble in water | ~4.2 |

| Ethyl 4-(dimethylamino)benzoate | 193.21 | Soluble in polar aprotic solvents | ~1.8 |

| Ethoxylated ethyl-4-aminobenzoate | 1266.6 | Water-soluble; poor in ethanol | ~-2.5 |

| Ethyl 4-nitrobenzoate | 195.15 | Soluble in acetone, ether | ~2.1 |

Notes:

- The bromohexyl chain in this compound increases hydrophobicity (LogP ~4.2), favoring organic-phase reactions.

- Ethoxylated ethyl-4-aminobenzoate’s high water solubility (LogP ~-2.5) aligns with its use in aqueous cosmetic formulations .

Research Findings and Key Contrasts

- Reactivity : The bromine atom in this compound enables efficient nucleophilic displacement, unlike ethoxylated or nitro-substituted analogs .

- Thermal Stability : Bromohexyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to ethoxylated variants, which may degrade at lower temperatures due to ethylene oxide chains .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Bromohexylation | 1,6-dibromohexane, K₂CO₃, DMF, 24h reflux | 65–70 | Competing elimination reactions |

| Esterification | DCC, DMAP, ethyl 4-hydroxybenzoate, CH₂Cl₂, RT | 80–85 | Moisture sensitivity |

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines molecular geometry, confirming the bromohexyl chain's conformation and ester linkage .

- Spectroscopy:

- Purity Analysis: HPLC with C18 columns (acetonitrile/water gradient) identifies byproducts like unreacted hydroxybenzoate .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Spill Management: Absorb with inert material (silica gel) and dispose as halogenated waste .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Experimental Design:

- Dose-Response Studies: Test across a concentration gradient (0.1–100 µM) to identify off-target effects .

- Target Validation: Use knockout cell lines or competitive binding assays to confirm specificity for enzymes like COX-2 or bacterial FabH .

- Data Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish signal from noise in high-throughput screens .

Q. Table 2: Conflicting Biological Activity Reports

| Study | Reported Activity | Proposed Mechanism | Contradiction Source |

|---|---|---|---|

| A (2024) | Antimicrobial (MIC = 8 µg/mL) | FabH enzyme inhibition | Variability in bacterial strains |

| B (2025) | Anti-inflammatory (IC₅₀ = 12 µM) | COX-2 downregulation | Cell-line-specific response |

Advanced: What strategies improve reaction yields in sterically hindered intermediates during synthesis?

Methodological Answer:

- Solvent Optimization: Switch to polar aprotic solvents (e.g., THF) to reduce steric crowding .

- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Microwave-Assisted Synthesis: Shortens reaction time (30 min vs. 24h) and improves regioselectivity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding affinities to targets like DNA gyrase or kinase enzymes .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Studies: Correlate substituent effects (e.g., bromohexyl chain length) with bioactivity using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.